molecular formula C6H9ClN2 B13400498 Phenylhydrazine-d5 Hydrochloride (Major)

Phenylhydrazine-d5 Hydrochloride (Major)

Cat. No.: B13400498
M. Wt: 149.63 g/mol
InChI Key: JOVOSQBPPZZESK-GWVWGMRQSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Mechanistic and Synthetic Chemistry

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful and widely utilized technique in chemistry. chem-station.com This isotopic replacement minimally alters the fundamental chemical properties of a molecule but can significantly impact its reaction rate due to the kinetic isotope effect (KIE). chem-station.com The C-D bond is stronger than the C-H bond, and its cleavage typically requires more energy, leading to slower reaction rates when this bond is broken in the rate-determining step. By comparing the reaction rates of deuterated and non-deuterated compounds, chemists can gain profound insights into reaction mechanisms, identifying which C-H bonds are broken during a reaction's critical steps. chem-station.comresearchgate.net

Beyond mechanistic elucidation, deuterium-labeled compounds serve as invaluable tracers for studying metabolic pathways and other biological processes. nih.govclearsynth.com Their heavier mass allows them to be distinguished from their non-labeled counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comacs.org This enables researchers to follow the metabolic fate of molecules in vivo, providing a clearer understanding of how they are absorbed, distributed, metabolized, and excreted. clearsynth.com In synthetic chemistry, late-stage isotope labeling allows for the preparation of stable-isotope-labeled internal standards, which are crucial for accurate quantification in analytical methods such as liquid chromatography-mass spectrometry (LC-MS). acs.org

Overview of Phenylhydrazine-d5 Hydrochloride as a Stable Isotope-Labeled Reagent

Phenylhydrazine-d5 Hydrochloride is the deuterated form of phenylhydrazine (B124118) hydrochloride, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. clearsynth.comguidechem.com It is a stable, isotopically labeled compound that serves as a specialized reagent in various chemical research applications. Its primary utility stems from the presence of the deuterium atoms, which allows it to be used in studies where tracking the phenylhydrazine moiety is essential. The hydrochloride salt form enhances the stability and handling of the otherwise oily and less stable phenylhydrazine free base. chemicalbook.comchemiis.com

Below are the key chemical properties of Phenylhydrazine-d5 Hydrochloride:

PropertyValue
CAS Number 125687-18-5
Molecular Formula C₆H₄D₅ClN₂
Molecular Weight 149.63 g/mol
Synonyms (2,3,4,5,6-pentadeuteriophenyl)hydrazine hydrochloride
Appearance Pale Beige Solid

Data sourced from multiple chemical suppliers and databases. clearsynth.comguidechem.com

Scope and Focus of Academic Research on Phenylhydrazine-d5 Hydrochloride

Academic research involving Phenylhydrazine-d5 Hydrochloride is centered on its application as a labeled reactant to probe chemical reaction mechanisms. Phenylhydrazine and its non-deuterated hydrochloride salt are widely used as intermediates and reagents in the synthesis of a vast array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. who.intresearchgate.net A classic and prominent application is the Fischer indole (B1671886) synthesis, a reaction that converts a phenylhydrazine and an aldehyde or ketone into an indole. chemicalbook.com

The use of Phenylhydrazine-d5 Hydrochloride in such reactions allows researchers to investigate the intricate mechanistic steps involved. By tracking the deuterated phenyl group, scientists can determine its fate throughout the reaction sequence, confirming proposed pathways or revealing unexpected rearrangements. For instance, in photoinduced chemical transformations where phenylhydrazine is used for radical coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, the deuterated version can help elucidate the behavior of the radical intermediates. bohrium.com

Specific documented uses include its application as a labeled hydrazine (B178648) derivative in the synthesis of other complex molecules, such as Verdazyl, a type of stable radical. guidechem.com The research focus remains on leveraging the deuterium label as a mechanistic probe rather than on the biological or therapeutic properties of the compound itself. Its role is that of a tool to enhance the fundamental understanding of organic reactions involving the phenylhydrazine scaffold.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9ClN2

Molecular Weight

149.63 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H/i1D,2D,3D,4D,5D;

InChI Key

JOVOSQBPPZZESK-GWVWGMRQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NN)[2H])[2H].Cl

Canonical SMILES

C1=CC=C(C=C1)NN.Cl

Origin of Product

United States

Synthetic Methodologies for Phenylhydrazine D5 Hydrochloride

Synthesis from Deuterated Precursors

The most direct and efficient method for preparing Phenylhydrazine-d5 Hydrochloride involves starting with an already deuterated precursor, specifically Aniline-d5. This strategy ensures that the deuterium (B1214612) atoms are located on the stable phenyl ring and simplifies the synthetic pathway by eliminating the need for a separate, and often less specific, deuteration step on the final product or an intermediate.

The efficiency of the synthesis is highly dependent on the careful control of reaction parameters. Optimization of these variables is key to maximizing yield and purity. guidechem.com

Temperature: The diazotization step, which involves reacting Aniline-d5 with sodium nitrite (B80452) in the presence of hydrochloric acid, is critically temperature-sensitive. The reaction is typically conducted at low temperatures, within the range of 0–5 °C. doubtnut.comorgsyn.org Maintaining this low temperature is essential to ensure the stability of the resulting diazonium salt, which can decompose and lead to unwanted side products at higher temperatures.

Reagent Stoichiometry and pH: The stoichiometry of the reagents and the pH of the reaction medium are crucial, particularly during the reduction step. When using reducing agents like sodium sulfite (B76179) or ammonium (B1175870) bisulfite, the pH must be carefully controlled. guidechem.comgoogle.com For instance, when a mixture of sodium sulfite and sodium bisulfite is used, the pH of the reduction mixture is ideally maintained between 5.0 and 7.0. google.com Precise control over the amounts of sodium nitrite and acid ensures the complete conversion of the starting aniline. orgsyn.org

Table 1: Optimized Reaction Parameters for the Synthesis via Diazotization-Reduction
ParameterStageOptimized ConditionReference
TemperatureDiazotization0–5 °C doubtnut.comorgsyn.org
pHReduction (with sulfites)5.0–7.0 google.com
ReagentsDiazotizationAniline-d5, Sodium Nitrite, Hydrochloric Acid guidechem.com
ReagentsReductionSodium Sulfite / Bisulfite or Stannous Chloride doubtnut.comgoogle.com

Yield: Adherence to optimized parameters can lead to high product yields. Studies on the non-deuterated analogue have reported yields as high as 89.35% under optimized conditions. guidechem.com Shortening the diazotization reaction time can minimize the formation of by-products, thereby improving the quality of the diazonium intermediate and ultimately enhancing the product yield. guidechem.com

Isotopic Integrity: A primary concern in the synthesis of deuterated compounds is the maintenance of isotopic purity. The carbon-deuterium (C-D) bonds on the aromatic ring of Aniline-d5 are stable under the standard acidic conditions of diazotization and subsequent reduction. The established reaction conditions are not harsh enough to promote significant hydrogen-deuterium (H-D) exchange on the phenyl ring. Therefore, starting with Aniline-d5 ensures that the final Phenylhydrazine-d5 Hydrochloride product retains its pentadeuterated phenyl group with high isotopic integrity.

Table 2: Effect of Reaction Conditions on Synthesis Outcomes
ConditionImpact on YieldImpact on Isotopic Integrity
Strict temperature control (0–5 °C)Increases yield by preventing diazonium salt decomposition.High; prevents side reactions that could compromise the structure.
Optimized pH during reductionMaximizes reduction efficiency and product purity.High; mild conditions preserve the C-D bonds.
Use of Aniline-d5 precursorYield is comparable to non-deuterated synthesis.High; ensures specific and high-level deuterium incorporation.

As an alternative to chemical reducing agents like sulfites or tin salts, catalytic hydrogenation presents a viable method for the reduction of the deuterated benzenediazonium (B1195382) salt intermediate. This approach often offers advantages in terms of cleaner reactions and simpler product work-up.

Heterogeneous catalysts are widely used in organic synthesis for their efficiency and ease of separation from the reaction mixture.

Palladium on Carbon (Pd/C): This is a versatile and common catalyst used for various hydrogenation reactions, including the reduction of nitro compounds and other functional groups. wikipedia.org Its application can be extended to the reduction of the diazonium group to a hydrazine (B178648). Bimetallic palladium-platinum catalysts have also been shown to be effective for H-D exchange reactions, highlighting the utility of palladium in deuterium chemistry. thieme-connect.com

Raney's Nickel: Known for its high catalytic activity at room temperature, Raney's Nickel is effective for the hydrogenation of a wide range of functional groups, including nitriles, alkenes, and aromatic compounds. wikipedia.org Its stability and activity make it a suitable candidate for the reduction step in the synthesis of Phenylhydrazine-d5. wikipedia.org Recent studies have also demonstrated the effectiveness of Raney's Nickel in catalyzing hydrogen isotope exchange in nitrogen-containing heterocycles, underscoring its compatibility with deuteration processes. chemrxiv.orgresearchgate.net

Simplified Deuteration: Synthesizing the target molecule from Aniline-d5 is inherently simpler and more precise than attempting to deuterate Phenylhydrazine (B124118) post-synthesis. Post-synthetic deuteration can lead to a mixture of isotopologues and may require harsh conditions, whereas using a deuterated starting block ensures specific labeling.

Simplified Purification: Heterogeneous catalysts like Pd/C and Raney's Nickel can be removed from the reaction mixture by simple filtration. wikipedia.orgwikipedia.org This simplifies the product purification process compared to methods that use stoichiometric chemical reducing agents, which introduce salts and other by-products that must be separated from the final product. google.com

Catalytic Hydrogenation Approaches

Purity Assessment and Characterization of Synthesized Deuterated Products

Following synthesis, a rigorous assessment is required to confirm both the chemical purity of the compound and the extent of isotopic labeling. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques for Product Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of Phenylhydrazine-d5 Hydrochloride. This technique separates the target compound from any starting materials, by-products, or other impurities. As the isotopic labeling has a negligible effect on the chromatographic behavior, methods developed for the non-deuterated analogue are directly applicable. sielc.comgoogle.com

The analysis is typically performed using a reverse-phase (RP) method. A key advantage of HPLC is its ability to detect and quantify trace-level impurities, which is crucial for reference standards and pharmaceutical applications. google.com

Table 1: Representative HPLC Conditions for Phenylhydrazine Analysis
ParameterCondition 1Condition 2
Stationary Phase (Column) Phenyl-bonded silica (B1680970) gel (e.g., ZORBAX Phenyl, 5 µm) lgcstandards.comSpecialized reverse-phase (e.g., Newcrom R1) sielc.com
Mobile Phase Gradient elution with an organic phase (Acetonitrile) and an aqueous buffer (Water with 0.1% H₃PO₄) lgcstandards.comIsocratic elution with Acetonitrile and Water containing an acid modifier (e.g., H₃PO₄ or Formic Acid for MS compatibility) sielc.com
Column Temperature 20-40 °C google.comlgcstandards.comAmbient
Flow Rate ~1.0 mL/min google.comlgcstandards.com~1.0 mL/min sielc.com
Detection UV Detector at 250 nm or 260 nm google.comlgcstandards.comUV Detector

Spectroscopic Verification of Isotopic Enrichment and Structure (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure and, most importantly, for quantifying the isotopic enrichment of the deuterated product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for structural verification. For Phenylhydrazine-d5 Hydrochloride, ¹H NMR (Proton NMR) provides definitive evidence of deuterium incorporation on the phenyl ring. While the ¹H NMR spectrum of standard phenylhydrazine hydrochloride shows complex signals in the aromatic region (typically 7-8 ppm) corresponding to the five phenyl protons, the spectrum of the d5-analogue would be devoid of these signals. chemicalbook.com The only significant peaks would correspond to the exchangeable protons of the hydrazine (-NHNH₃⁺) group. The absence of aromatic proton signals confirms the successful deuteration of the phenyl ring.

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for determining isotopic enrichment and confirming the molecular weight of Phenylhydrazine-d5 Hydrochloride. nih.gov High-resolution mass spectrometry (HRMS) can distinguish between molecules that differ only by the number of deuterium atoms (isotopologues). researchgate.net

By analyzing the molecular ion cluster, the relative abundance of the desired d5-species can be measured relative to partially deuterated species (d1, d2, d3, d4) and any remaining non-deuterated (d0) compound. researchgate.net This analysis allows for a precise calculation of the isotopic purity, which is a critical parameter for isotopically labeled standards. nih.govresearchgate.net

Table 2: Molecular Weight Comparison
CompoundMolecular FormulaMolecular Weight (g/mol)
Phenylhydrazine HydrochlorideC₆H₉ClN₂144.60
Phenylhydrazine-d5 HydrochlorideC₆H₄D₅ClN₂149.63 clearsynth.com

Mechanistic Investigations Employing Phenylhydrazine D5 Hydrochloride

Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org By comparing the reaction rates of phenylhydrazine (B124118) (kH) with phenylhydrazine-d5 (kD), the resulting ratio (kH/kD) provides invaluable insight into the mechanism, particularly regarding the breaking of bonds to the isotopically labeled positions.

Determination of Primary and Secondary Kinetic Isotope Effects

The use of Phenylhydrazine-d5 Hydrochloride allows for the determination of both primary and secondary kinetic isotope effects, depending on the specific reaction being investigated.

Primary Kinetic Isotope Effect (pKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. differencebetween.comepfl.ch In the context of Phenylhydrazine-d5, a significant primary KIE (typically kH/kD > 2) would be measured if a C-D bond on the aromatic ring is cleaved during the slowest step. princeton.edu This provides strong evidence that the C-H/C-D bond is directly involved in the rate-limiting process.

Secondary Kinetic Isotope Effect (sKIE): A secondary KIE occurs when the isotopically substituted bond is not broken or formed in the rate-determining step, but its presence still influences the reaction rate. differencebetween.comutdallas.edu These effects are generally smaller than primary KIEs (kH/kD values are often between 0.7 and 1.5). wikipedia.org For example, if a reaction occurs at the hydrazine (B178648) moiety of Phenylhydrazine-d5, changes in the hybridization of the carbon atoms in the phenyl ring (from sp2 to sp3 and back) during the formation of a transition state can alter the vibrational frequencies of the C-D bonds, leading to a measurable sKIE. epfl.chprinceton.edu An sKIE value greater than 1 is considered normal, while a value less than 1 is an inverse isotope effect. differencebetween.com

The table below illustrates the typical values and interpretations for these effects.

Isotope Effect TypeTypical kH/kD ValueInterpretation
Primary (pKIE) > 2Bond to isotope is broken/formed in the rate-determining step.
Secondary (sKIE) 0.7 - 1.5Isotopic substitution is remote from the reaction center; provides insight into transition state hybridization.

Elucidation of Rate-Determining Steps and Transition State Geometries

The magnitude of the DKIE is a critical diagnostic tool for identifying the rate-determining step (RDS) of a reaction. libretexts.orgyoutube.com A substantial primary KIE directly implicates the cleavage of the C-H/C-D bond in the RDS. princeton.edu If no significant KIE is observed (kH/kD ≈ 1), it suggests that the C-H/C-D bond is not broken in the slow step, or that the bond-breaking occurs in a fast step after the RDS. epfl.ch

Furthermore, the KIE can provide information about the geometry of the transition state. For proton transfer reactions, a symmetrical transition state, where the proton is equally shared between the donor and acceptor, often exhibits a maximal KIE. Asymmetrical transition states (either "early" or "late") result in smaller KIE values. Therefore, by measuring the kH/kD ratio in reactions involving Phenylhydrazine-d5, chemists can infer details about the structure and symmetry of the highest-energy point along the reaction coordinate. princeton.edu

Analysis of Quantum Tunneling Contributions in Bond-Breaking Processes

In some chemical reactions, particularly those involving the transfer of light particles like hydrogen, a quantum mechanical phenomenon known as tunneling can occur. youtube.com Tunneling allows a particle to penetrate through a potential energy barrier rather than having to go over it, leading to a faster reaction rate than predicted by classical transition state theory. arxiv.orgnih.gov

Deuterium, being twice as heavy as protium, tunnels much less readily. This difference can lead to exceptionally large primary kinetic isotope effects, with kH/kD values sometimes exceeding 20, especially at low temperatures. rsc.orgnih.gov The observation of such an inflated KIE in a reaction using Phenylhydrazine-d5 would be a strong indicator that quantum tunneling plays a significant role in the C-H bond-breaking process of the non-deuterated analogue. arxiv.org

Case Studies in Organic Reactions (e.g., 1,1-Diazene Elimination, Aromatic Hydroxylation, Direct Arylation)

Phenylhydrazine-d5 hydrochloride is a valuable substrate for studying the mechanisms of several important organic reactions.

1,1-Diazene Elimination: The thermal or photochemical decomposition of substituted phenylhydrazines can lead to the formation of phenyldiazene, which can subsequently eliminate nitrogen. If the mechanism involved the cleavage of a C-H bond on the phenyl ring in the rate-determining step, a primary KIE would be expected upon using the d5-labeled compound.

Aromatic Hydroxylation: The metabolic or chemical hydroxylation of the phenyl ring is a common reaction. nih.govnih.gov The mechanism often involves the formation of an arene oxide intermediate. nih.gov Using Phenylhydrazine-d5 can help determine if the initial attack on the aromatic ring and the subsequent C-H bond cleavage are part of the rate-limiting sequence. A significant KIE is often evidence that C-H bond cleavage is at least partially rate-limiting in many enzymatic hydroxylation reactions. nih.gov

Direct Arylation: Phenylhydrazine can be used as an initiator for the direct radical arylation of unactivated arenes. organic-chemistry.orgnih.govtcichemicals.comnih.gov In these reactions, which proceed via a base-promoted homolytic aromatic substitution (BHAS) mechanism, phenylhydrazine initiates a radical chain process. organic-chemistry.orgnih.gov While the primary role of phenylhydrazine is as an initiator, studying the reaction with Phenylhydrazine-d5 could reveal if there are any rate-limiting side reactions or decomposition pathways involving the cleavage of a C-D bond on the initiator's phenyl ring. A kH/kD ratio near unity would suggest that the C-D bonds of the initiator remain intact during the critical steps of the radical generation process.

Tracing Reaction Pathways with Isotopic Labels

Beyond its use in KIE studies, the deuterium atoms in Phenylhydrazine-d5 serve as robust isotopic labels. By tracking the position of the deuterium atoms in intermediates and final products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), chemists can map the flow of the phenyl moiety through a reaction, confirming proposed pathways and identifying unexpected rearrangements.

Identification of Reactive Intermediates (e.g., Superoxide Radical, Phenyldiazene, Benzenediazonium (B1195382) Ion)

The oxidation of phenylhydrazine is a complex process known to involve several highly reactive intermediates. nih.gov The use of Phenylhydrazine-d5 is instrumental in confirming the role of these transient species.

For instance, in the oxidation of phenylhydrazine, the following intermediates have been identified or proposed. nih.govresearchgate.net When Phenylhydrazine-d5 is used as the starting material, the deuterium label would be carried through this sequence. Analysis of products and trapped intermediates by mass spectrometry would show mass shifts corresponding to the presence of the five deuterium atoms, confirming that the phenyl-d5 group is the source of these species.

Reactive IntermediateRole in Phenylhydrazine Oxidation
Superoxide Radical (O₂⁻) Acts as both a product and a chain propagator in the oxidation process. nih.govnih.gov
Phenyldiazene (Ph-N=NH) A highly reactive intermediate formed from the reaction of benzenediazonium ion with phenylhydrazine. nih.govresearchgate.net
Benzenediazonium Ion (Ph-N₂⁺) An intermediate that accumulates during the reaction and can accelerate the oxidation process. nih.govresearchgate.net

Stereochemical Investigations through Deuterium Placement

The strategic placement of deuterium atoms in a reacting molecule is a classic and powerful technique for probing the stereochemical course of a chemical reaction. By replacing hydrogen with its heavier isotope, deuterium, at specific locations, chemists can trace the fate of these atoms and thus infer the three-dimensional pathway of the reaction. Phenylhydrazine-d5 Hydrochloride, with its five deuterium atoms on the phenyl ring, is an ideal substrate for such investigations, particularly in reactions where the aromatic ring participates directly in the formation of new stereocenters.

One of the primary ways deuterium labeling aids in stereochemical investigations is through the analysis of products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The presence and position of deuterium in the final product molecule can provide unambiguous evidence for or against a proposed stereochemical model. For instance, in an intramolecular cyclization reaction where a side chain attached to the phenylhydrazine moiety attacks the deuterated phenyl ring, the resulting stereochemistry of the newly formed ring junction can be determined by locating the position of the deuterium atoms.

Consider a hypothetical electrophilic aromatic substitution reaction. The stereochemical outcome of such a reaction can be influenced by the approach of the electrophile. If the reaction proceeds through a specific, concerted pathway, the deuterium atoms can act as stereochemical markers. The analysis of the product distribution and the specific stereoisomers formed can reveal whether the reaction occurs, for example, via a syn or anti-addition across a particular bond.

Research findings have consistently shown that the substitution of hydrogen with deuterium does not alter the electronic nature of the molecule, ensuring that the reaction pathway itself is not changed. clearsynth.com The slightly larger steric size and different vibrational frequencies of the C-D bond compared to the C-H bond are the key factors that are exploited in these studies. libretexts.org In complex, multi-step syntheses, Phenylhydrazine-d5 Hydrochloride can be incorporated into a larger molecule, and its deuterium-labeled ring can serve as a spectator or a participating group whose stereochemical fate provides insight into the mechanisms of subsequent transformations.

Table 1: Hypothetical Stereochemical Outcomes in a Cyclization Reaction Involving Phenylhydrazine-d5 This table illustrates how the position of deuterium in the product can elucidate the reaction's stereochemistry.

Proposed Stereochemical PathwayExpected Position of Deuterium in ProductConclusion
Syn-additionDeuterium atom is found on the same face of the newly formed ring as the incoming substituent.The reaction proceeds through a concerted pathway with a specific geometric constraint.
Anti-additionDeuterium atom is found on the opposite face of the newly formed ring relative to the incoming substituent.The reaction likely proceeds through a stepwise mechanism or a transition state that favors opposite-side attack.
Racemization/ScramblingDeuterium is found in multiple positions, indicating a loss of stereochemical information.The reaction may proceed through a planar, achiral intermediate (e.g., a carbocation) that can be attacked from either face.

Theoretical and Computational Studies of Reactivity

Density Functional Theory (DFT) Calculations for KIE Prediction

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms, specifically for identifying the rate-determining step. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). For C-H versus C-D bonds, a primary KIE (kH/kD > 1) is observed when the C-H/C-D bond is broken or formed in the rate-determining step of the reaction. libretexts.org

Density Functional Theory (DFT) has emerged as a highly accurate method for calculating and predicting KIEs. wikipedia.org By modeling the potential energy surface of a reaction, DFT calculations can determine the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The difference in zero-point vibrational energy (ZPVE) between a C-H bond and a stronger, lower-energy C-D bond is the principal origin of the primary KIE. libretexts.orgprinceton.edu

In the context of Phenylhydrazine-d5 Hydrochloride, DFT calculations can be used to predict the KIE for reactions involving the cleavage of a C-D bond on the aromatic ring. For example, in electrophilic or nucleophilic aromatic substitution reactions, or in metal-catalyzed C-H activation processes, the magnitude of the calculated KIE can provide strong evidence for the involvement of that specific C-D bond in the rate-limiting transition state. A significant calculated kH/kD value would suggest that the cleavage of this bond is kinetically important. Conversely, a calculated kH/kD ≈ 1 would indicate that the bond is not broken in the rate-determining step.

Table 2: Representative DFT-Predicted KIE Values for a Hypothetical Reaction of Phenylhydrazine This table shows how theoretical KIEs can distinguish between different mechanistic steps.

Reaction StepDescriptionCalculated kH/kD (at 298 K)Mechanistic Implication
Step 1: N-H Bond CleavageInitial deprotonation at the hydrazine nitrogen.1.02C-D bond on the ring is not involved. A small secondary KIE might be observed.
Step 2: C-D Bond ActivationDirect cleavage of a C-D bond on the phenyl ring in the rate-determining step.6.8A large primary KIE indicates this step is rate-limiting.
Step 3: Ring CyclizationIntramolecular attack without C-D bond cleavage.0.98An inverse secondary KIE, suggesting a change in hybridization from sp² to sp³ at a carbon atom adjacent to the reacting center.

Modeling Electronic Effects of Deuteration on Reactivity and Stability

A fundamental principle in the study of isotope effects is that the substitution of an atom with one of its isotopes does not change the electronic potential energy surface of the molecule. libretexts.org The electronic structure, including the distribution of electrons and the energies of molecular orbitals (such as the HOMO and LUMO), is determined by the nuclear charge, which is identical for isotopes. Therefore, Phenylhydrazine-d5 Hydrochloride is electronically identical to its non-deuterated counterpart.

The primary influence of deuteration is on the vibrational properties of the molecule due to the mass difference, which in turn affects the molecule's stability through the zero-point vibrational energy (ZPVE). The ZPVE of a C-D bond is lower than that of a C-H bond, meaning the C-D bond is stronger and more stable. libretexts.org This difference in ZPVE is the foundation of the kinetic isotope effect but is not considered an "electronic effect." Computational models can precisely quantify this difference in ZPVE, which helps in understanding the thermodynamic stability and kinetic reactivity of deuterated compounds without invoking any changes in their electronic character.

Table 3: Comparison of Calculated Electronic and Vibrational Properties This table highlights that the primary effect of deuteration is on vibrational energy, not electronic properties.

PropertyPhenylhydrazinePhenylhydrazine-d5Conclusion
HOMO Energy (eV)-5.21-5.21No significant electronic effect.
LUMO Energy (eV)-0.15-0.15No significant electronic effect.
Dipole Moment (Debye)1.821.82No change in overall charge distribution.
Total Zero-Point Vibrational Energy (kcal/mol)105.499.7Significant stabilization due to lower ZPVE of C-D bonds.

Applications in Advanced Analytical and Spectroscopic Research

Reference Standards for Analytical Method Development and Validation in Research

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography and mass spectrometry. Phenylhydrazine-d5 Hydrochloride is employed to enhance the accuracy, precision, and reliability of analytical methods designed to detect and quantify trace levels of phenylhydrazine (B124118). By introducing a known quantity of the deuterated standard into a sample, variations arising from sample preparation, chromatographic injection, and ionization efficiency in the mass spectrometer can be effectively normalized.

The validation of an analytical method is a prerequisite for its use in regulated environments, such as pharmaceutical quality control. This process ensures that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific validation reports for methods employing Phenylhydrazine-d5 Hydrochloride are often proprietary, the principles of its application can be illustrated through typical performance data for analogous validated methods for genotoxic impurities.

A representative example of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a potential genotoxic impurity, analogous to how Phenylhydrazine-d5 Hydrochloride would be used for phenylhydrazine analysis, is detailed below. This method demonstrates the rigorous testing required to ensure reliable and accurate results.

Method Validation Parameters

The development of a robust analytical method involves the optimization of chromatographic and mass spectrometric conditions to achieve the desired sensitivity and selectivity. The subsequent validation process assesses the performance of the method against predefined acceptance criteria.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of using Phenylhydrazine-d5 Hydrochloride, the method's specificity would be demonstrated by the absence of interfering peaks at the retention time of both phenylhydrazine and its deuterated internal standard in a blank sample.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established by analyzing a series of standards of known concentrations.

Linearity of Response for a Genotoxic Impurity

Concentration (ng/mL)Peak Area Ratio (Analyte/Internal Standard)
0.50.012
1.00.025
5.00.124
10.00.251
25.00.628
50.01.255

Correlation Coefficient (r²): > 0.999

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery.

Accuracy (Recovery) Data

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
1.00.9898.0
20.020.4102.0
40.039.298.0

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Data

Concentration (ng/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, over 3 days)
1.04.55.2
20.02.12.8
40.01.82.5

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Detection and Quantification Limits

ParameterValue (ng/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.50

The use of Phenylhydrazine-d5 Hydrochloride as a reference standard is instrumental in achieving the high-quality data demonstrated in these tables. Its chemical and physical properties closely mimic those of the non-labeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing a reliable basis for quantification. The development and validation of such sensitive and specific analytical methods are crucial for ensuring the safety and quality of pharmaceutical products.

Role As a Specialized Reagent in Organic Synthesis Research

Synthesis of Deuterated Hydrazones for Mechanistic Probes

The initial reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions yields a phenylhydrazone. wikipedia.orgnih.gov This condensation reaction is a foundational step for several more complex transformations. When Phenylhydrazine-d5 Hydrochloride is used, it reacts with various carbonyl compounds to form the corresponding deuterated phenylhydrazones.

The primary significance of these deuterated hydrazones is their application as mechanistic probes. wikipedia.org In complex reaction sequences, the five deuterium (B1214612) atoms on the phenyl ring act as a stable isotopic label. This allows chemists to track the fate of the phenylhydrazine moiety throughout the reaction pathway using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Isotopic labeling studies have been fundamental in confirming, for example, that the aryl nitrogen (N1) of the original phenylhydrazine is incorporated into the final product of the Fischer indole (B1671886) synthesis. wikipedia.orgnih.gov The presence of the deuterated phenyl group provides an unambiguous marker to elucidate such mechanistic details.

Table 1: Formation of Deuterated Phenylhydrazone

Reactant 1 Reactant 2 (Aldehyde/Ketone) Product Significance

Preparation of Isotopic Labeled Heterocyclic Compounds

Phenylhydrazine-d5 Hydrochloride is a key starting material for the synthesis of a variety of heterocyclic compounds where the deuterium label is incorporated into the final molecular framework.

The Fischer indole synthesis is a prominent chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) in an acidic medium. wikipedia.orgnih.gov Discovered by Emil Fischer in 1883, this method is widely used in the synthesis of pharmaceuticals, such as the triptan class of antimigraine drugs. wikipedia.orgnih.gov

The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orggoogle.com Following protonation, a critical nih.govnih.gov-sigmatropic rearrangement occurs, leading to the formation of a new carbon-carbon bond and ultimately, after cyclization and elimination of ammonia (B1221849), the aromatic indole ring. wikipedia.orggoogle.com

By employing Phenylhydrazine-d5 Hydrochloride as the starting material, this synthesis directly yields indole derivatives with a pentadeuterated benzene (B151609) ring. This isotopic labeling is invaluable for quantitative analysis in drug metabolism studies and for investigating the reaction mechanism itself. wikipedia.orgnih.gov

Table 2: Fischer Indole Synthesis of a Deuterated Indole

Reagents Catalyst Product Application of Deuteration

Pyrazolines, five-membered heterocyclic compounds, are often synthesized through the reaction of phenylhydrazine with α,β-unsaturated ketones, commonly known as chalcones. researchgate.net This reaction can be viewed as a condensation followed by an intramolecular cyclization. researchgate.net

The synthesis begins with a nucleophilic attack of the phenylhydrazine on the carbonyl carbon of the chalcone, which, after dehydration, forms a hydrazone intermediate. This intermediate then undergoes an intramolecular Michael-type addition where the second nitrogen atom attacks the β-carbon of the former enone system, leading to the formation of the five-membered pyrazoline ring.

Using Phenylhydrazine-d5 Hydrochloride in this synthesis results in the formation of 1-(phenyl-d5)-pyrazoline derivatives. The deuterium-labeled phenyl group attached to the N1 position of the pyrazoline ring serves as a robust tag for analytical purposes, without interfering with the core chemical properties of the heterocyclic system.

Direct Arylation and Functionalization of Heteroarenes

In a different application, phenylhydrazine can act as a cost-effective and commercially available initiator for the direct radical arylation of unactivated arenes, including heteroarenes. This process operates through a Base Promoted Homolytic Aromatic Substitution (BHAS) mechanism.

In this reaction, phenylhydrazine is not incorporated into the final product but serves to initiate the radical chain process. In the presence of a base, phenylhydrazine transfers an electron to an aryl halide (e.g., aryl iodide), generating an aryl radical and a hydrazinyl radical. The newly formed aryl radical can then add to an unactivated arene or heteroarene, leading to the formation of valuable biaryl compounds after a subsequent oxidation step. Phenylhydrazine-d5 Hydrochloride would function identically as an initiator in this context, with the deuterium labeling being irrelevant to the final biaryl product but essential for mechanistic studies of the initiation step itself.

Synthesis of N'-Phenylhydrazides with Deuterium Labels

N'-Phenylhydrazides are compounds containing the R-CO-NH-NH-Ph linkage. They are readily synthesized by the acylation of phenylhydrazine. This is a standard organic transformation where the nucleophilic terminal nitrogen of phenylhydrazine attacks an electrophilic acylating agent, such as an acyl chloride or a carboxylic anhydride.

The use of Phenylhydrazine-d5 Hydrochloride in this reaction provides a straightforward route to N'-(phenyl-d5)hydrazides. The reaction involves the formation of a new amide bond, attaching the acyl group to the terminal nitrogen of the deuterated phenylhydrazine. These labeled hydrazides can be used as building blocks for more complex molecules or as internal standards in analytical chemistry.

Applications in Advanced Biochemical and Environmental Chemical Research

Investigation of Enzymatic Reaction Mechanisms

The reactivity of the hydrazine (B178648) group makes phenylhydrazine (B124118) and its isotopologues potent agents for probing the active sites and catalytic cycles of various enzymes. The deuterium (B1214612) labeling in Phenylhydrazine-d5 hydrochloride is particularly useful for kinetic isotope effect studies, which can reveal the rate-determining steps of a reaction.

While direct studies utilizing Phenylhydrazine-d5 hydrochloride on phenylalanine hydroxylase (PAH) are not extensively documented, the non-deuterated compound is recognized as a tool for studying monooxygenases and other heme-containing enzymes. Phenylhydrazine can act as a mechanism-based inactivator, or "suicide substrate," where the enzyme processes it into a reactive species that irreversibly binds to and inactivates the enzyme.

This process provides a powerful method for probing the structure and function of an enzyme's active site. For example, in studies with peroxidases, phenylhydrazine is oxidized to a phenyl radical, which then covalently modifies the enzyme near its heme moiety. nih.gov This inactivation helps identify key residues and structural features essential for catalysis. The use of Phenylhydrazine-d5 hydrochloride in such an experiment would allow researchers to use techniques like mass spectrometry to precisely map the location of the deuterated phenyl group on the enzyme, providing a clear picture of the active site's topology. Phenylalanine hydroxylase, a non-heme iron enzyme, catalyzes the hydroxylation of phenylalanine to tyrosine and is a member of the biopterin-dependent aromatic amino acid hydroxylases. karger.com The principles of using labeled inactivators like Phenylhydrazine-d5 hydrochloride are applicable to investigate its complex catalytic mechanism.

Phenylhydrazine has been shown to interfere with the metabolism of tryptophan, a critical amino acid. Research on the in vivo effects of phenylhydrazine in rats has demonstrated its ability to inhibit key enzymes in the tryptophan decomposition pathway. Specifically, phenylhydrazine administration was found to significantly depress the substrate-induced activity of tryptophan pyrrolase (also known as tryptophan 2,3-dioxygenase), a heme-dependent enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov

The study indicated that this inhibitory effect is likely associated with a disturbance of porphyrin metabolism, where phenylhydrazine may competitively inhibit the conjugation of the enzyme with its heme cofactor, a necessary step for its induction by tryptophan. nih.gov By using Phenylhydrazine-d5 hydrochloride, researchers could further investigate this mechanism, tracing the interaction of the inhibitor with the enzyme and its cofactor to better understand the dynamics of this metabolic pathway.

Probing Microbial Metabolic Pathways in Environmental Systems

Understanding the microbial nitrogen cycle is crucial for agriculture and environmental management. Phenylhydrazine hydrochloride has emerged as a valuable chemical probe for dissecting the roles of different microorganisms in nitrification, the two-step process of oxidizing ammonia (B1221849) to nitrate.

Nitrification is primarily carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). Phenylhydrazine hydrochloride has been identified as an effective inhibitor of both groups. Studies have shown that its application to soil microcosms inhibits the net nitrification rates and suppresses the growth of both AOB and AOA populations. This broad inhibitory effect allows scientists to study soil systems where nitrification is selectively blocked, helping to quantify the importance of these microorganisms in nitrogen cycling and greenhouse gas emissions.

Table 1: Effect of Phenylhydrazine Hydrochloride on Nitrifying Microorganisms
Microorganism GroupObserved EffectSignificance in Research
Ammonia-Oxidizing Bacteria (AOB)Inhibition of growth and nitrification activity.Allows for the study of AOB's contribution to soil nitrogen dynamics.
Ammonia-Oxidizing Archaea (AOA)Inhibition of growth and nitrification activity.Helps differentiate the roles of AOA versus AOB in various ecosystems.

The inhibitory action of phenylhydrazine hydrochloride is highly specific. It is recognized as a potent inhibitor of hydroxylamine (B1172632) oxidase (HAO), the enzyme in AOB that catalyzes the oxidation of hydroxylamine to nitrite (B80452). By targeting HAO, phenylhydrazine hydrochloride serves as a next-generation nitrification inhibitor, distinct from compounds that target the preceding enzyme, ammonia monooxygenase (AMO). nih.govnih.gov This specificity makes it an excellent tool for differentiating between the two steps of ammonia oxidation. Interestingly, phenylhydrazine also inhibits hydroxylamine oxidation in AOA, although the exact mechanism is less clear as AOA lack a known homolog of the bacterial HAO gene. nih.gov Studies have confirmed that the inhibition by phenylhydrazine in some AOA strains is irreversible. ebi.ac.uk

Research on Chemical Effluent Treatment and Resource Recovery Methodologies

The production of phenylhydrazine hydrochloride generates significant volumes of liquid waste, which can cause severe environmental pollution. nih.gov Research has focused on developing efficient methodologies to treat this effluent and recover valuable resources.

A multi-step process has been developed and tested at both laboratory and pilot scales to achieve harmless treatment and resource recovery from this industrial wastewater. nih.gov The core methodology involves:

Neutralization: The acidic effluent is neutralized, often with liquid ammonia or lime milk. This converts the fixed ammonium (B1175870) salts into free ammonia and transforms sulfate (B86663) into gypsum (calcium sulfate dihydrate), which can be easily filtered out. nih.gov

Extraction: The neutralized solution, which is now alkaline, contains phenylhydrazine in its free base form (PHZ). An organic solvent, such as xylene, is used to extract the PHZ from the aqueous phase. nih.gov

Re-extraction and Recovery: The PHZ is then re-extracted from the organic solvent by adding concentrated hydrochloric acid. This reaction converts PHZ back into Phenylhydrazine Hydrochloride, which precipitates and can be recovered through crystallization. nih.gov

Resource Recovery: The remaining aqueous phase after extraction is rich in ammonia. This solution can be heated to boil off the ammonia, which is then recovered as ammonia liquor and can be reused in the PHH production process. The residual water can be used to prepare the lime milk solution for the initial neutralization step, creating a closed-loop system. nih.gov

This integrated approach not only detoxifies the effluent but also recovers a high percentage of the product and other raw materials, demonstrating a successful application of chemical engineering principles to environmental protection and resource circularity. nih.gov

Table 2: Recovery Rates in Phenylhydrazine Hydrochloride Effluent Treatment
ScaleRecovery Rate of PHHKey Byproducts RecoveredReference
Laboratory Scale93.3%Ammonia, Gypsum (Calcium Sulfate) nih.gov
Pilot Scale92.9%Ammonia, Gypsum (Calcium Sulfate) nih.gov
Bench Scale (Ammonia Neutralization)90.0%Mixed Ammonium Salts (for fertilizer)

Emerging Research Frontiers and Methodological Advancements

Development of Novel Deuteration Strategies

The synthesis of specifically labeled compounds like Phenylhydrazine-d5 Hydrochloride is pivotal for its application in mechanistic studies. The development of novel deuteration strategies for aromatic amines is an active area of research, moving beyond traditional methods to offer greater efficiency, selectivity, and milder reaction conditions.

Recent advancements in the deuteration of aromatic amines often employ acid-catalyzed hydrogen-deuterium (H-D) exchange. wikipedia.org Strong deuterated acids, such as deuterated trifluoroacetic acid (CF3COOD) and deuterated trifluoromethanesulfonic acid (TfOD), have proven effective as both the catalyst and the deuterium (B1214612) source for direct electrophilic deuteration of the aromatic ring. nih.govresearchgate.net These methods can achieve high levels of deuterium incorporation under relatively mild conditions. researchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich positions of the aromatic ring are selectively deuterated. nih.gov For phenylhydrazine (B124118), the amino and hydrazino groups activate the aromatic ring, facilitating this exchange.

Metal-catalyzed H-D exchange reactions represent another significant frontier. Catalysts based on palladium and ruthenium have demonstrated high efficiency in promoting deuteration. mdpi.com For instance, palladium-on-carbon (Pd/C) in the presence of a deuterium source like D2O can facilitate H-D exchange on aromatic rings. mdpi.com Iridium-based catalysts are also prominent in ortho-directed aromatic H-D exchange. acs.org These methods can offer high regioselectivity, allowing for the targeted placement of deuterium atoms.

The table below summarizes some of the novel deuteration strategies applicable to the synthesis of deuterated aromatic amines like Phenylhydrazine-d5 Hydrochloride.

Deuteration StrategyReagents/CatalystsKey Features
Acid-Catalyzed H-D ExchangeCF3COOD, TfOD, D2SO4/D2OProceeds via electrophilic aromatic substitution; effective for activated aromatic rings. nih.govresearchgate.netyoutube.com
Metal-Catalyzed H-D ExchangePd/C, Ruthenium complexes, Iridium complexesCan offer high regioselectivity and efficiency under mild conditions. mdpi.comacs.org

Integration with Advanced Spectroscopic Techniques for Real-time Mechanistic Insight

The integration of Phenylhydrazine-d5 Hydrochloride with advanced spectroscopic techniques provides a powerful approach for gaining real-time mechanistic insights into chemical reactions. The deuterium labeling allows for the differentiation of specific hydrogen atoms, which is invaluable in tracking reaction pathways and identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for studying deuterated compounds. The absence of signals in the 1H NMR spectrum at the positions of deuteration, coupled with the appearance of signals in the 2H NMR spectrum, provides unambiguous confirmation of deuterium incorporation. mdpi.com Real-time NMR monitoring of reactions involving Phenylhydrazine-d5 Hydrochloride can reveal the kinetics of H-D exchange processes and the formation of deuterated products and intermediates. The distinct chemical shifts in 1H and 13C NMR spectra of phenylhydrazine and its derivatives can be used to follow the course of a reaction. chemicalbook.comchemicalbook.comrsc.org

Mass Spectrometry (MS) is another critical technique for analyzing deuterated compounds. The mass shift of +5 amu (atomic mass units) for Phenylhydrazine-d5 Hydrochloride compared to its non-deuterated counterpart allows for its clear identification and quantification in complex mixtures. massbank.eu Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for real-time monitoring of reaction progress. researchgate.net Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method for studying protein conformation and dynamics, and the principles can be applied to follow H-D exchange in smaller molecules as well. frontiersin.orgnsf.govnih.govnih.gov The fragmentation patterns in the mass spectrum can also provide structural information about deuterated intermediates. researchgate.net

The combination of these spectroscopic methods allows for a comprehensive understanding of reaction mechanisms. For instance, in studying the reaction of Phenylhydrazine-d5 Hydrochloride with another molecule, real-time NMR could track the disappearance of the deuterated reactant and the appearance of deuterated products, while real-time MS could identify the mass of transient intermediates, confirming the transfer of the deuterated phenyl group.

Computational Modeling for Predictive Deuterium Labeling Strategies

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for predicting the outcomes of chemical reactions and guiding the development of synthetic strategies. chemrxiv.orgresearchgate.netmdpi.com In the context of Phenylhydrazine-d5 Hydrochloride, computational modeling can be employed to predict the most likely sites for deuterium labeling and to understand the underlying mechanisms of deuteration reactions.

DFT calculations can be used to model the transition states and reaction pathways of H-D exchange reactions. By calculating the activation energies for deuteration at different positions on the phenylhydrazine ring, it is possible to predict the regioselectivity of a given deuteration method. For example, in an acid-catalyzed electrophilic aromatic substitution, DFT can model the stability of the sigma complexes formed upon the addition of a deuteron (B1233211) to the ortho, meta, and para positions, thereby predicting the most favorable site for exchange.

Furthermore, computational models can help in understanding the role of catalysts in metal-catalyzed deuteration reactions. By modeling the interaction of phenylhydrazine with the catalyst surface or a metal complex, researchers can gain insights into the mechanism of C-H bond activation and subsequent deuteration. This understanding can then be used to design more efficient and selective catalysts.

The predictive power of computational modeling extends to understanding kinetic isotope effects (KIEs). baranlab.orgnih.govnih.govosti.govepfl.chacs.org By calculating the vibrational frequencies of C-H and C-D bonds in the ground state and transition state, the expected KIE for a reaction involving Phenylhydrazine-d5 Hydrochloride can be predicted. This theoretical prediction can then be compared with experimental results to validate the proposed reaction mechanism.

The synergy between computational prediction and experimental validation is crucial for advancing the field of isotopic labeling. Predictive models can significantly reduce the experimental effort required to develop new deuteration strategies by identifying the most promising reaction conditions and catalysts.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Phenylhydrazine-d5 Hydrochloride in pharmaceutical research?

  • Methodology :

  • Titrimetric Analysis : Dissolve the compound in 0.1 M HCl, then titrate with 0.05 M potassium iodate under acidic conditions until the chloroform layer loses its red color. Calculations are based on stoichiometric equivalence (1 mL of 0.05 M KIO3 ≈ 5.407 mg phenylhydrazine derivatives) .
  • HPLC Validation : Use reverse-phase chromatography with UV detection (e.g., 254 nm). Optimize mobile phase conditions (e.g., acetonitrile:phosphate buffer) and validate parameters like linearity (R² > 0.99), LOD/LOQ, and recovery rates (95–105%) .
    • Key Considerations : Ensure deuterium labeling (d5) does not interfere with retention times or detector response .

Q. How is Phenylhydrazine-d5 Hydrochloride synthesized, and what are its critical purity criteria?

  • Synthesis Protocol :

Start with deuterated aniline to introduce the d5 label via diazotization with NaNO2/DCl.

Reduce the diazonium salt with Na2S2O4/NaOD in D2O to form deuterated phenylhydrazine .

Precipitate the hydrochloride salt using concentrated HCl and purify via recrystallization in ethanol .

  • Purity Standards :

  • HPLC/GC-MS : Confirm >98% isotopic enrichment (d5) and absence of non-deuterated impurities .
  • Elemental Analysis : Match theoretical values for C, H, N, and Cl (±0.3%) .

Q. What safety protocols are essential when handling Phenylhydrazine-d5 Hydrochloride in laboratory settings?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Medical Surveillance : Conduct pre-exposure liver/kidney function tests and complete blood counts (CBCs) for researchers with frequent exposure .
    • Spill Management : Neutralize spills with 10% NaOH, then absorb with vermiculite. Dispose as hazardous waste (EPA/DOT guidelines) .

Advanced Research Questions

Q. How does isotopic labeling (d5) impact the stability and reactivity of Phenylhydrazine Hydrochloride in metabolic studies?

  • Stability Analysis :

  • Deuterium Kinetic Isotope Effect (KIE) : Slows reaction rates in enzyme-mediated processes (e.g., cytochrome P450 metabolism), enhancing metabolic pathway tracing .
  • Storage Conditions : Store at –20°C in desiccated, amber vials to prevent deuterium exchange with ambient moisture .
    • Applications : Use in LC-MS/MS to track drug metabolites (e.g., etodolac) with minimal background interference .

Q. How can researchers resolve contradictions in toxicity data for Phenylhydrazine derivatives across long-term studies?

  • Case Study Analysis :

  • Polycythemia Vera Treatment : A 17-year study reported hepatic/kidney damage after prolonged use, conflicting with short-term safety profiles .
  • Experimental Design Adjustments :

Use lower doses (e.g., 0.5–1 mg/kg) in rodent models to mimic chronic exposure.

Monitor oxidative stress biomarkers (e.g., glutathione depletion, lipid peroxidation) to differentiate acute vs. cumulative toxicity .

Q. What strategies optimize the use of Phenylhydrazine-d5 Hydrochloride in carbonyl compound analysis via hydrazone formation?

  • Reaction Optimization :

  • pH Control : Conduct reactions in buffered solutions (pH 3–5) to maximize hydrazone yield while minimizing hydrolysis .
  • Deuterium Retention : Verify deuterium integrity in hydrazone adducts using NMR (e.g., absence of H-D exchange in D2O) .
    • Advanced Detection : Pair with MALDI-TOF for high-sensitivity identification of low-abundance carbonyl metabolites .

Q. How do structural modifications (e.g., methoxy or chloro substituents) alter the pharmacological activity of Phenylhydrazine-d5 Hydrochloride?

  • Comparative Studies :

  • Substituent Effects : Methoxy groups (e.g., 2-methoxy-5-methyl derivatives) enhance lipophilicity, altering blood-brain barrier penetration .
  • Toxicity Profiling : Chloro-substituted analogs show higher nephrotoxicity due to reactive metabolite formation (e.g., quinoneimines) .
    • Synthetic Routes : Adapt diazotization protocols to introduce substituents before deuterium labeling .

Methodological Challenges and Solutions

Q. What validation parameters are critical when using Phenylhydrazine-d5 Hydrochloride as an internal standard in regulatory submissions (e.g., ANDA)?

  • Validation Criteria :

  • Specificity : Demonstrate no interference from matrix components (e.g., plasma proteins) via spike-and-recovery experiments .
  • Stability : Test under stress conditions (heat, light, pH extremes) to confirm deuterium retention ≥95% over 6 months .
    • Documentation : Align with ICH Q2(R1) guidelines for linearity, precision (RSD <2%), and robustness .

Q. How can researchers address batch-to-batch variability in deuterium enrichment during large-scale synthesis?

  • QC Measures :

Use FT-IR to monitor N–D stretching bands (~2150 cm⁻¹) .

Implement isotopic ratio mass spectrometry (IRMS) for batch certification .

  • Process Adjustments : Optimize reaction time/temperature to minimize proton back-exchange during HCl precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.